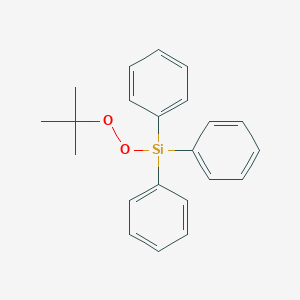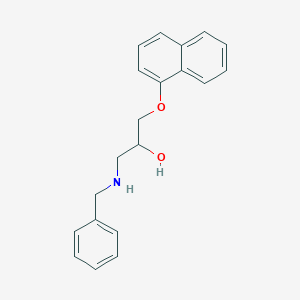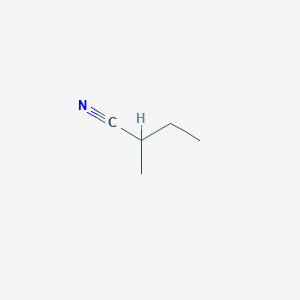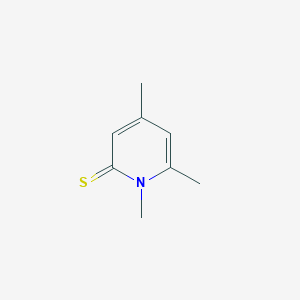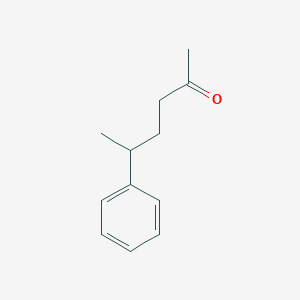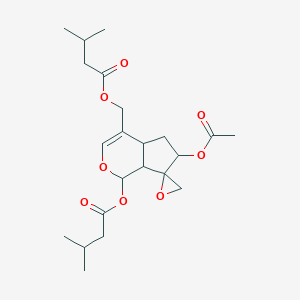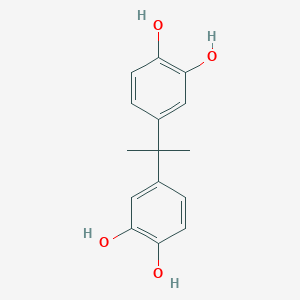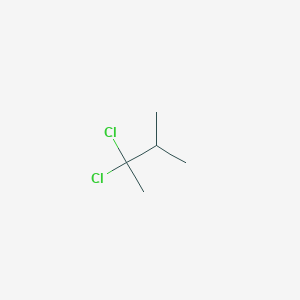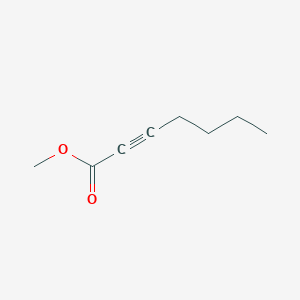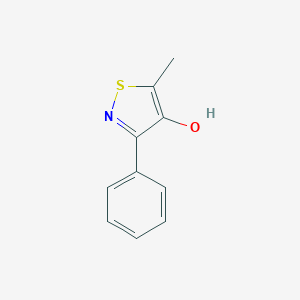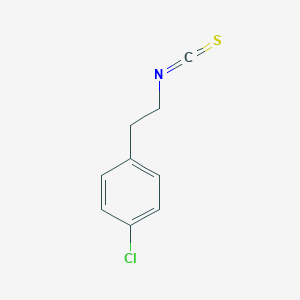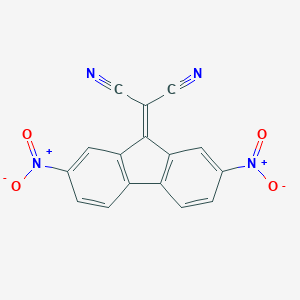
(2,7-Dinitro-9H-fluoren-9-ylidene)malononitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,7-Dinitro-9H-fluoren-9-ylidene)malononitrile, commonly known as DNFM, is a fluorescent dye that has been widely used in scientific research. Its unique properties make it a valuable tool in various applications, including biochemical analysis, microscopy, and medical diagnostics.
Mécanisme D'action
DNFM works by absorbing light at a specific wavelength and emitting light at a longer wavelength, a process known as fluorescence. The absorption and emission spectra of DNFM depend on the pH of the environment, making it a useful tool for pH sensing. DNFM can also form a complex with metal ions such as copper and zinc, which can enhance its fluorescence and provide a means of detecting these ions.
Effets Biochimiques Et Physiologiques
DNFM has been found to have low toxicity and is not known to have any significant physiological effects. However, it should be noted that DNFM has not been extensively studied for its potential toxicity and should be handled with care.
Avantages Et Limitations Des Expériences En Laboratoire
DNFM has several advantages as a fluorescent probe, including its high quantum yield and photostability. It is also relatively easy to synthesize and can be used in a wide range of applications. However, DNFM has some limitations, including its sensitivity to pH and its tendency to form aggregates in aqueous solutions.
Orientations Futures
There are several future directions for DNFM research. One area of interest is the development of new methods for synthesizing DNFM and its derivatives. Another area of interest is the development of new applications for DNFM, such as in vivo imaging and drug delivery. Finally, there is a need for more extensive toxicity studies to ensure that DNFM is safe for use in medical applications.
In conclusion, DNFM is a valuable tool in scientific research due to its unique properties as a fluorescent probe. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. DNFM has the potential to be used in a wide range of applications and is an exciting area of research for the future.
Méthodes De Synthèse
DNFM can be synthesized by reacting 2,7-dinitrofluorenone with malononitrile in the presence of a base such as potassium carbonate. The reaction produces a yellow crystalline powder with a high melting point of 246-248°C.
Applications De Recherche Scientifique
DNFM has been widely used in scientific research as a fluorescent probe due to its high quantum yield and photostability. It has been used in various applications, including fluorescence microscopy, flow cytometry, and protein labeling. DNFM has been used to label proteins and peptides for fluorescence-based detection and quantification. It has also been used to study the dynamics of lipid bilayers and to detect reactive oxygen species in cells.
Propriétés
Numéro CAS |
15538-90-6 |
|---|---|
Nom du produit |
(2,7-Dinitro-9H-fluoren-9-ylidene)malononitrile |
Formule moléculaire |
C16H6N4O4 |
Poids moléculaire |
318.24 g/mol |
Nom IUPAC |
2-(2,7-dinitrofluoren-9-ylidene)propanedinitrile |
InChI |
InChI=1S/C16H6N4O4/c17-7-9(8-18)16-14-5-10(19(21)22)1-3-12(14)13-4-2-11(20(23)24)6-15(13)16/h1-6H |
Clé InChI |
DBOFUBZQRADHSA-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=C(C#N)C#N)C3=C2C=CC(=C3)[N+](=O)[O-] |
SMILES canonique |
C1=CC2=C(C=C1[N+](=O)[O-])C(=C(C#N)C#N)C3=C2C=CC(=C3)[N+](=O)[O-] |
Autres numéros CAS |
15538-90-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



